molecular formula C20H25N3O3S B2558362 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1203045-43-5

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No. B2558362
M. Wt: 387.5
InChI Key: ZVZPNGQIEHDLJE-UHFFFAOYSA-N
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Description

The compound “1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea” is a complex organic molecule. It contains an ethylsulfonyl group, a tetrahydroquinoline ring, and a phenethylurea moiety . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry, which are commonly used in the structural elucidation of organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the ethylsulfonyl group might undergo reactions with nucleophiles, and the tetrahydroquinoline ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physicochemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its potential applications .

properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-2-27(25,26)23-14-6-9-17-15-18(10-11-19(17)23)22-20(24)21-13-12-16-7-4-3-5-8-16/h3-5,7-8,10-11,15H,2,6,9,12-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPNGQIEHDLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

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